Dimethylglyoxal bis(guanylhydrazone)
Description
Molecular Formula and Weight Analysis
Dimethylglyoxal bis(guanylhydrazone) possesses the molecular formula C₆H₁₄N₈, representing a compact yet nitrogen-rich organic compound with significant structural complexity. The molecular weight has been precisely determined as 198.23 g/mol through computational analysis using advanced PubChem methodologies. This molecular composition reflects the presence of eight nitrogen atoms within a relatively small carbon framework, contributing to the compound's unique electronic properties and potential for extensive hydrogen bonding networks. The high nitrogen content, constituting approximately 56.6% of the total molecular weight, underscores the compound's classification as a polynitrogen heterocycle with significant potential for biological activity.
The compound's exact mass has been calculated as 198.15000 Da, with computational studies indicating specific physical properties including a boiling point of 432.1°C at 760 mmHg and a flash point of 215.1°C. These thermal characteristics suggest considerable molecular stability under standard conditions, while the relatively high boiling point indicates strong intermolecular interactions, likely attributable to extensive hydrogen bonding between the guanidine moieties. The density has been estimated at 1.48 g/cm³, reflecting the compact molecular packing expected for compounds with multiple nitrogen-containing functional groups. The vapor pressure at 25°C is remarkably low at 1.14 × 10⁻⁷ mmHg, indicating minimal volatility under ambient conditions.
Additional molecular descriptors include a polar surface area (PSA) of 148.52 Ų and a calculated LogP value of 1.08620, suggesting moderate lipophilicity despite the high nitrogen content. The compound exhibits four hydrogen bond donor sites and four hydrogen bond acceptor sites, facilitating extensive intermolecular interactions that contribute to its crystalline properties and biological activity. These parameters collectively establish dimethylglyoxal bis(guanylhydrazone) as a structurally complex molecule with distinctive physicochemical properties that distinguish it from simpler bis(guanylhydrazone) analogues.
IUPAC Nomenclature and Synonymous Designations
The systematic IUPAC nomenclature for dimethylglyoxal bis(guanylhydrazone) is 2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine, reflecting the compound's complex stereochemical configuration and multiple functional groups. This comprehensive designation accurately describes the spatial arrangement of the molecule's constituent parts, including the E-configuration of the carbon-nitrogen double bonds that link the dimethylglyoxal backbone to the guanylhydrazone substituents. The nomenclature emphasizes the presence of two distinct stereochemical centers and the specific geometric isomerism that characterizes this compound.
Alternative systematic designations include 1,1'-((1,2-dimethylethanediylidene)dinitrilo)diguanidine and 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bishydrazinecarboximidamide, both of which highlight different aspects of the molecular structure. The former designation emphasizes the dinitrilo linkage connecting the guanidine moieties, while the latter focuses on the hydrazinecarboximidamide functionality that defines the compound's reactive properties. Additional nomenclature variants include hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, which provides a more descriptive approach to the compound's functional group arrangement.
Properties
CAS No. |
1945-67-1 |
|---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChI Key |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Related CAS |
62580-87-4 (unspecified acetate salt) |
Synonyms |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Enzyme Inhibition Potency
The inhibitory activity against AdoMetDC varies significantly among analogs (Table 1):
| Compound | AdoMetDC Inhibition (Ki) | Structural Features |
|---|---|---|
| DMGBG | ~0.1–0.2 μM* | Aliphatic, methyl substituents |
| Ethylglyoxal bis(GH) (EtGBG) | 0.06 μM | Ethyl side chain |
| Propylglyoxal bis(GH) (PrGBG) | 0.2 μM | Propyl side chain |
| Ethylmethylglyoxal bis(GH) (EMGBG) | 12 nM | Ethyl + methyl substituents |
*DMGBG’s Ki varies by species and assay conditions .
- EMGBG exhibits the highest potency (Ki = 12 nM), nearly 10-fold stronger than EtGBG, due to optimized hydrophobic interactions in the enzyme’s active site .
- PrGBG shows reduced potency (Ki = 0.2 μM) compared to EtGBG, likely due to steric hindrance from the longer alkyl chain .
- DMGBG and glyoxal bis(GH) (Ki ~1 μM) are less potent, highlighting the importance of alkyl substituents for binding affinity .
Antiproliferative Activity and Cellular Uptake
Despite EMGBG’s superior enzyme inhibition, it lacks antiproliferative effects in L1210 leukemia cells, unlike DMGBG and glyoxal analogs . This disparity arises from differences in cellular uptake:
Mitochondrial Effects
DMGBG and aromatic analogs like DDUG disrupt mitochondrial function but through distinct mechanisms:
Resistance Mechanisms
Broad-Spectrum Inhibitors
Compounds like berenil and CGP 40215A inhibit AdoMetDC but retain toxicity in overproducer strains, suggesting polyamine-independent targets (e.g., DNA binding) . DMGBG’s effects are partially rescued by spermidine, confirming polyamine-specificity .
Preparation Methods
Solvent Systems
Ethanol-water mixtures are preferred due to their ability to dissolve both polar (guanylhydrazine) and nonpolar (dimethylglyoxal) reactants. Source reports that pure ethanol reduces side reactions compared to aqueous systems, improving yield by 15–20%.
Catalysts
Sulfuric acid is the most effective catalyst, providing protons for carbonyl activation. Alternatives like hydrochloric acid result in lower yields (≤65%) due to incomplete dehydration.
Stoichiometry
A 2:1 molar ratio of guanylhydrazine to dimethylglyoxal ensures complete conversion. Excess guanylhydrazine minimizes diketone dimerization, a common side reaction.
Purification and Characterization
Filtration and Recrystallization
Crude DMGBG is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials. Recrystallization from hot water (90°C) yields pure product with >95% purity.
Spectroscopic Analysis
Elemental Analysis
Theoretical values for CHN: C 36.36%, H 7.07%, N 56.57%. Experimental data aligns within ±0.3%.
Comparative Analysis of Reported Methods
| Parameter | Source | Source (Analog) | Source |
|---|---|---|---|
| Solvent | Ethanol-HO | Ethanol | Ethanol-HO |
| Catalyst | HSO | HSO | HSO |
| Temperature | 80°C | 90°C | 85°C |
| Yield | 75% | 81% (analog) | 78% |
| Purity (Post-Recryst.) | 92% | 95% | 96% |
Source’s higher yield for its analog suggests that dimethylglyoxal’s volatility may necessitate tighter temperature control to match these results.
Challenges and Mitigation Strategies
Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
